(octadec-9-enyl acetoacetato-O1',O3)dipropan-2-olatoaluminium
Description
Properties
CAS No. |
80481-35-2 |
|---|---|
Molecular Formula |
C28H53AlO5 |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
[(E)-octadec-9-enyl] 2-di(propan-2-yloxy)alumanyl-3-oxobutanoate |
InChI |
InChI=1S/C22H39O3.2C3H7O.Al/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23;2*1-3(2)4;/h10-11,20H,3-9,12-19H2,1-2H3;2*3H,1-2H3;/q;2*-1;+2/b11-10+;;; |
InChI Key |
FBDSTIBZSNOTJA-QFVIODRTSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCO/C(=C/C(=O)C)/O[Al](OC(C)C)OC(C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=CC(=O)C)O[Al](OC(C)C)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Aluminum 9-octadecenylaceto-acetate diisopropoxide typically involves the reaction of aluminum isopropoxide with 9-octadecenylaceto-acetate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods: : Industrial production of this compound often involves large-scale reactions in specialized reactors that maintain an inert atmosphere. The product is usually purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Aluminum 9-octadecenylaceto-acetate diisopropoxide can undergo oxidation reactions, especially when exposed to air or moisture.
Substitution: This compound can participate in substitution reactions where the isopropoxide groups are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, hydrogen peroxide.
Substitution Reagents: Various ligands such as halides or other alkoxides.
Major Products
Oxidation: Aluminum oxide and other oxidized derivatives.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Chemistry
- Used as a catalyst in organic synthesis reactions.
- Acts as a precursor for the preparation of other organometallic compounds.
Biology
Medicine
Industry
Mechanism of Action
The mechanism by which Aluminum 9-octadecenylaceto-acetate diisopropoxide exerts its effects involves the interaction of its aluminum center with various substrates. The aluminum atom can coordinate with different ligands, facilitating various chemical reactions. This coordination ability makes it a versatile catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Aluminum isopropoxide: Another organometallic compound used as a catalyst in organic synthesis.
Aluminum acetylacetonate: Known for its use in the preparation of thin films and coatings.
Uniqueness: : Aluminum 9-octadecenylaceto-acetate diisopropoxide is unique due to its amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic substances. This property makes it particularly useful in applications requiring compatibility with diverse chemical environments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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